Antitumor agent-49
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-49 is a harmine derivative-furoxan hybrid compound known for its nitric oxide (NO) donating properties. It exhibits significant cytotoxic effects against HepG2 cells, achieving an IC50 value of 1.79 µM . This compound is primarily studied for its potential antitumor activities.
准备方法
The synthesis of Antitumor agent-49 involves the derivatization of harmine with furoxan to create a hybrid molecule capable of donating nitric oxide. The specific synthetic routes and reaction conditions for this compound are detailed in various research articles. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Antitumor agent-49 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Antitumor agent-49 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of nitric oxide donation on chemical reactions.
Biology: It is studied for its cytotoxic effects on various cancer cell lines, particularly HepG2 cells.
Medicine: It is being investigated for its potential use as an antitumor agent in cancer therapy.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery
作用机制
The mechanism of action of Antitumor agent-49 involves the donation of nitric oxide, which plays a crucial role in inducing cytotoxic effects in cancer cells. The molecular targets and pathways involved include the activation of nitric oxide signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation .
相似化合物的比较
Antitumor agent-49 is unique due to its dual functionality as a harmine derivative and a nitric oxide donor. Similar compounds include:
Mitomycin C: Known for its cytotoxic effects on cancer cells.
Cisplatin: A platinum-based compound used in cancer therapy.
Carboplatin: Another platinum-based compound with similar applications to cisplatin
This compound stands out due to its ability to donate nitric oxide, which adds an additional mechanism of action compared to these other compounds.
属性
分子式 |
C42H41BrN4O8S |
---|---|
分子量 |
841.8 g/mol |
IUPAC 名称 |
4-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]butyl 2-[2-benzyl-1-methyl-9-(3-phenylpropyl)pyrido[3,4-b]indol-2-ium-7-yl]oxyacetate;bromide |
InChI |
InChI=1S/C42H41N4O8S.BrH/c1-31-40-37(23-25-44(31)29-33-16-7-3-8-17-33)36-22-21-34(28-38(36)45(40)24-13-18-32-14-5-2-6-15-32)53-30-39(47)51-26-11-12-27-52-41-42(46(48)54-43-41)55(49,50)35-19-9-4-10-20-35;/h2-10,14-17,19-23,25,28H,11-13,18,24,26-27,29-30H2,1H3;1H/q+1;/p-1 |
InChI 键 |
NBLRYAOONFPWDB-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C=CC2=C1N(C3=C2C=CC(=C3)OCC(=O)OCCCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])CCCC6=CC=CC=C6)CC7=CC=CC=C7.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。